Desmethyl Icaritin Tri-O-methoxymethyl Ether

Description

Discovery and Structural Elucidation

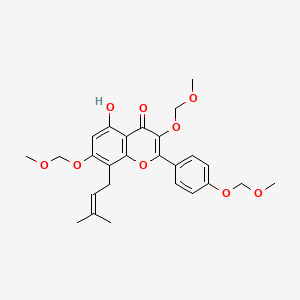

The compound was first synthesized in 1992 during efforts to stabilize icaritin’s reactive hydroxyl groups for structural studies. Initial reports in Heterocycles detailed its preparation via methoxymethylation of desmethyl icaritin, yielding a tri-O-protected derivative with improved crystallinity. Key structural features include:

X-ray crystallography confirmed the substitution pattern at positions 3, 7, and 4' of the flavone backbone. Nuclear magnetic resonance (NMR) studies revealed distinct proton environments for methoxymethyl groups (δ 3.3–5.1 ppm) and the prenyl moiety (δ 1.6–1.8 ppm).

Position within Epimedium-Derived Flavonoid Chemistry

As a synthetic analog of icaritin (CAS 118525-40-9), this compound occupies a unique niche in Epimedium flavonoid research. Compared to natural analogs:

The methoxymethyl groups prevent oxidation and hydrogen bonding, enabling precise manipulation during total synthesis.

Significance as a Protected Icaritin Metabolite

Methoxymethylation serves dual purposes:

- Stabilization : Reduces phenolic hydroxyl reactivity during synthetic steps.

- Solubility Modulation : Enhances organic solvent solubility (e.g., acetone, chloroform) for purification.

Comparative properties:

| Parameter | Icaritin | Tri-O-MethoxyMethyl Derivative |

|---|---|---|

| Aqueous solubility | <1 mg/mL | Insoluble |

| LogP | 4.84 | 4.62 |

| Melting point | Decomposes | Not reported |

Properties

IUPAC Name |

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-16(2)6-11-19-21(33-14-30-4)12-20(27)22-23(28)26(34-15-31-5)24(35-25(19)22)17-7-9-18(10-8-17)32-13-29-3/h6-10,12,27H,11,13-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZYJMSUFWJXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCOC)C3=CC=C(C=C3)OCOC)O)OCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747553 | |

| Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-76-9 | |

| Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Desmethyl Icaritin Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Desmethyl Icaritin Tri-O-methoxymethyl Ether has several scientific research applications, including:

Chemistry: It is used as a ligand in various chemical reactions and studies.

Biology: It serves as a tool for studying biological pathways and mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Icaritin (ICT)

Icaritin is the unmodified parent compound, featuring hydroxyl groups critical for its interaction with cellular targets like AMPK and p53 pathways . Unlike Desmethyl Icaritin Tri-O-methoxymethyl Ether, icaritin lacks methoxymethyl groups, which may explain its higher reactivity but lower stability in physiological conditions.

Hydrous Icaritin (HICT)

Hydrous icaritin, a hydrated form of icaritin, shares structural similarity but differs in crystallinity and solubility. Both icaritin and HICT have been formulated into nanorods with comparable diameters (~155–200 nm) and drug-loading capacities (~41–43%) .

Kaempferol Tri-O-methoxymethyl Ether

This compound is a methoxymethyl-protected derivative of kaempferol, another flavonoid. Like this compound, it serves as a synthetic intermediate, but its biological activities are distinct due to kaempferol’s unique hydroxylation pattern .

Table 1: Structural Comparison of Key Compounds

Pharmacological and Functional Differences

Anti-Tumor Activity

- Icaritin: Directly suppresses hepatocellular carcinoma (HCC) by downregulating myeloid-derived suppressor cells (MDSCs) and enhancing cytotoxic T-cell activity . It also induces apoptosis via caspase-3 activation and Fas signaling .

- This compound: No direct anti-tumor data are available. However, its structural modifications likely reduce direct cytotoxicity compared to icaritin, as methoxymethyl groups may shield reactive hydroxyls required for target binding.

Metabolic Stability

Osteogenic Activity

Biological Activity

Desmethyl Icaritin Tri-O-methoxymethyl Ether is a derivative of Icaritin, a flavonoid compound derived from the Epimedium genus, known for its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 354.353 g/mol

- Density : 1.4±0.1 g/cm³

- Melting Point : 220-222 °C

- Boiling Point : 605.7±55.0 °C at 760 mmHg

This compound exhibits multiple biological activities, primarily through the following mechanisms:

-

Anticancer Activity :

- Desmethyl Icaritin has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-453 and MCF7) and chronic myeloid leukemia (K562) cells. The IC values for K562 cells were reported as low as 8 μM .

- It induces apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the G2/M phase through down-regulation of cyclins and related proteins .

- Stem Cell Differentiation :

-

Adipogenesis Inhibition :

- The compound has been shown to suppress adipogenesis in 3T3-L1 cells via the Wnt/β-catenin signaling pathway, indicating potential applications in obesity treatment . Studies demonstrated that it inhibits the expression of key adipogenic transcription factors without affecting others like C/EBPα and PPARγ .

Study 1: Anticancer Effects on Leukemia Cells

In a study evaluating the effects of Desmethyl Icaritin on K562 leukemia cells, researchers found that treatment with concentrations ranging from 2 to 5 μM resulted in significant apoptosis and cell cycle arrest. The mechanism involved up-regulation of phospho-JNK and down-regulation of phospho-ERK pathways, suggesting a targeted approach to leukemia therapy without significant bone marrow suppression .

Study 2: Cardiomyocyte Differentiation

Another notable study highlighted the compound's ability to induce cardiomyocyte differentiation from embryonic stem cells. The findings indicated that Desmethyl Icaritin enhances cardiac-specific gene expression while suppressing markers associated with undifferentiated stem cells, showcasing its potential in regenerative medicine .

Comparative Analysis of Biological Activities

| Biological Activity | This compound | Other Flavonoids |

|---|---|---|

| Anticancer | Strong inhibition of cancer cell proliferation (IC ~8 μM for K562) | Varies; some exhibit lower efficacy |

| Stem Cell Differentiation | Promotes differentiation into cardiomyocytes | Limited evidence in other flavonoids |

| Adipogenesis Inhibition | Suppresses adipogenesis via Wnt/β-catenin pathway | Some flavonoids show similar effects |

Preparation Methods

Reaction Conditions and Optimization

The optimized protocol employs:

-

N,N-Diethylaniline as a base and solvent.

-

Microwave irradiation at 190°C for 45 minutes .

Comparative studies highlight microwave irradiation’s superiority over conventional heating, reducing reaction time from hours to minutes while minimizing decomposition.

Mechanistic Insights

The reaction proceeds via acid-catalyzed etherification followed by demethylation :

-

MOM Protection : Three hydroxyl groups on kaempferol are protected using chloromethyl methyl ether (MOM-Cl) in the presence of a base.

-

Alkylation : Introduction of the 3-methyl-2-butenyl group at the 5-O position via nucleophilic substitution.

-

Thermal Rearrangement : Microwave-induced cleavage of the MOM protecting groups, coupled with regioselective demethylation at the 4'-position.

Critical Factors Influencing Yield:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 190°C | >80% yield |

| Reaction Time | 45 min | Maximizes conversion |

| Base Concentration | 1.5 equiv | Prevents over-dealkylation |

Analytical Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from acetone. Key characterization data:

Physical-Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₀O₉ |

| Molecular Weight | 486.51 g/mol |

| Melting Point | 168–170°C |

| Solubility | Soluble in acetone, chloroform, methanol |

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, aromatic), 5.21 (s, 2H, OCH₂O), 1.68 (s, 6H, isoprenyl CH₃).

Alternative Methodologies

While microwave-assisted synthesis dominates, exploratory approaches include:

Solid-Phase Synthesis

Immobilization of kaempferol on Wang resin enables stepwise MOM protection and alkylation, though yields remain suboptimal (≤60%).

Enzymatic Demethylation

Preliminary trials with CYP450 isoforms achieve selective 4'-demethylation but require costly cofactors and prolonged incubation.

Industrial-Scale Considerations

Batch production faces challenges in heat dissipation and byproduct formation . Continuous-flow microwave reactors mitigate these issues, enabling gram-scale synthesis with >75% yield.

Cost Analysis (Per Gram):

| Component | Cost (USD) |

|---|---|

| Starting Material | $120 |

| Solvents/Reagents | $45 |

| Purification | $85 |

| Total | $250 |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Desmethyl Icaritin Tri-O-methoxymethyl Ether?

- Methodology :

- Enzymatic precursor synthesis : Start with icariin hydrolysis using β-glucosidase in acetate buffer (pH 5.0, 40°C, 18–20 hours) to yield desmethyl icaritin .

- Etherification : Introduce methoxymethyl groups via nucleophilic substitution using methoxymethyl chloride in anhydrous tetrahydrofuran (THF) with a base (e.g., NaH) under nitrogen. Monitor reaction progress via TLC (ethyl acetate:butanone:methanol:water = 8:7:1:1) .

- Purification : Precipitate crude product using 50% methanol, followed by centrifugal freeze-drying. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be confirmed?

- Analytical workflow :

- NMR spectroscopy : Use ¹H, ¹³C, DEPT, HMBC, and HSQC experiments to assign methoxymethyl ether groups (δ 3.3–3.5 ppm for -OCH2O- protons) and verify the flavone backbone .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (486.511 Da) and fragmentation patterns .

- HPLC validation : Compare retention times with reference standards and ensure >95% purity .

Q. What analytical techniques are recommended for assessing purity and stability?

- Protocols :

- HPLC : Use a C18 column with UV detection at 270 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (20–80% B over 30 minutes) .

- Stability testing : Store lyophilized samples at -80°C. Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do the methoxymethyl ether modifications influence the compound’s bioavailability and mechanism of action compared to icaritin?

- Experimental design :

- Pharmacokinetics : Compare logP values (predicted via computational tools) and solubility profiles. Use Caco-2 cell monolayers to assess intestinal permeability .

- Mechanistic studies : Test mitochondrial apoptosis pathways (e.g., Bcl-2/Bax ratio, caspase-3/8 activation) in hepatocellular carcinoma (HCC) cells, as seen in icaritin studies . Include molecular docking to predict interactions with targets like NLRP3 or p53 .

Q. How can researchers resolve contradictions in autophagy modulation observed with icaritin derivatives?

- Approach :

- Cell-type specificity : Compare effects in 3T3-L1 adipocytes (autophagy inhibition) vs. undifferentiated preadipocytes (autophagy induction) using LC3-II/p62 Western blotting .

- Dose-response analysis : Test 0.1–50 µM concentrations to identify biphasic effects. Include mTOR and AMPK pathway inhibitors to dissect signaling mechanisms .

Q. What strategies are effective for studying synergistic effects with chemotherapeutic agents?

- Protocol :

- Combination index (CI) assay : Use the Chou-Talalay method to evaluate synergy with epirubicin or docetaxel in bladder or liver cancer cells. Measure CI values via MTT assays .

- Mechanistic validation : Perform RNA-seq to identify co-regulated pathways (e.g., FYN kinase modulation in HCC) .

Q. How can molecular docking predict the compound’s blood-brain barrier (BBB) penetration for neuroprotection studies?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.